

Commercial suppliers of 6-(1H-Imidazol-1-yl)nicotinaldehyde

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Compound of Interest

Compound Name: 6-(1H-Imidazol-1-yl)nicotinaldehyde

Cat. No.: B173336

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Technical Guide: 6-(1H-Imidazol-1-yl)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(1H-Imidazol-1-yl)nicotinaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. It serves as a crucial intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. This document outlines its chemical properties, commercial availability, a representative synthetic protocol, and its potential role in modulating key cellular signaling pathways.

Compound Profile and Commercial Availability

6-(1H-Imidazol-1-yl)nicotinaldehyde (CAS No: 111205-03-9) is a substituted pyridine derivative featuring an imidazole moiety. The presence of the aldehyde functional group makes it a versatile precursor for various chemical transformations.

Physicochemical Data

Property	Value	Source
CAS Number	111205-03-9	[1] [2]
Molecular Formula	C ₉ H ₇ N ₃ O	[1]
Molecular Weight	173.17 g/mol	---
Melting Point	136-137.5 °C	[1]
Boiling Point (Predicted)	386.7 ± 27.0 °C	[1]
Canonical SMILES	<chem>C1=CC(=NC=C1C=O)N2C=C N=C2</chem>	[1]

Commercial Suppliers

The following table summarizes known commercial suppliers of **6-(1H-Imidazol-1-yl)nicotinaldehyde**. Availability and purity should be confirmed with the respective supplier.

Supplier	Product Name	Purity/Notes
LookChem	6-(1h-Imidazol-1-yl)nicotinaldehyde	Information available upon request.
AK Scientific, Inc.	6-(1h-Imidazol-1-yl)nicotinaldehyde	Information available upon request.
Toronto Research Chemicals (TRC)	6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde	Information available upon request.
Fluorochem	6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde	Information available upon request.
Biosynth	6-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde	Reference standard for pharmaceutical testing. [2]

Representative Synthesis Protocol

While specific, detailed experimental protocols for the synthesis of **6-(1H-Imidazol-1-yl)nicotinaldehyde** are not readily available in public literature, a general method can be

inferred from standard organic chemistry principles and synthesis routes for analogous compounds.^[1] The most common approach involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring with imidazole.

General Nucleophilic Aromatic Substitution Method

This protocol is a representative example and may require optimization.

Materials:

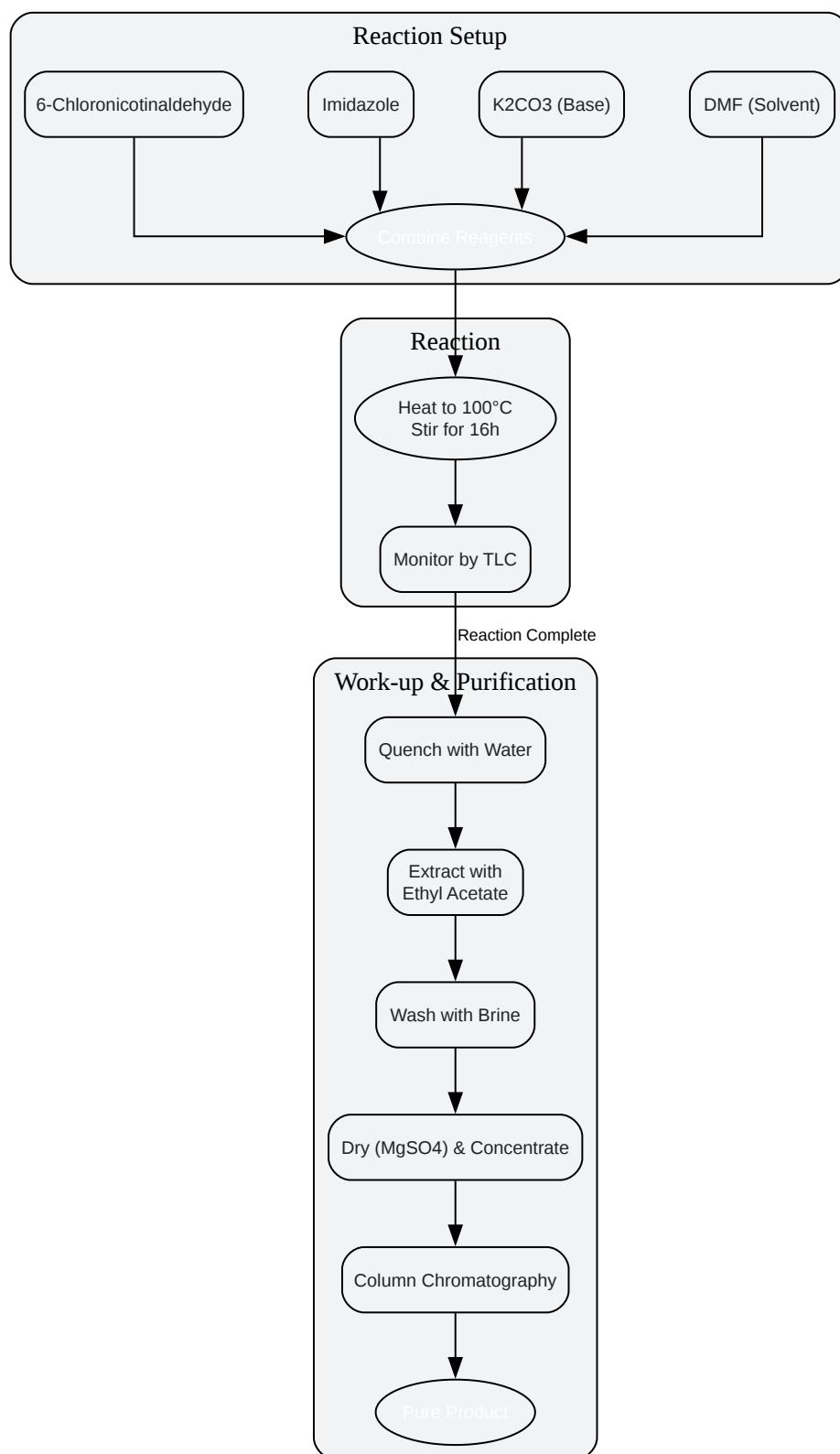
- 6-Chloronicotinaldehyde (or 6-Bromonicotinaldehyde)
- Imidazole
- Potassium Carbonate (K_2CO_3) or a similar base
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a solution of 6-chloronicotinaldehyde (1 equivalent) in DMF, add imidazole (1.2 equivalents) and potassium carbonate (2 equivalents).
- Heat the reaction mixture to 100°C and stir for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[1]
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine solution.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **6-(1H-Imidazol-1-yl)nicotinaldehyde**.

Below is a workflow diagram illustrating this synthetic process.



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Diagram 1: General Synthetic Workflow

Potential Applications and Biological Relevance

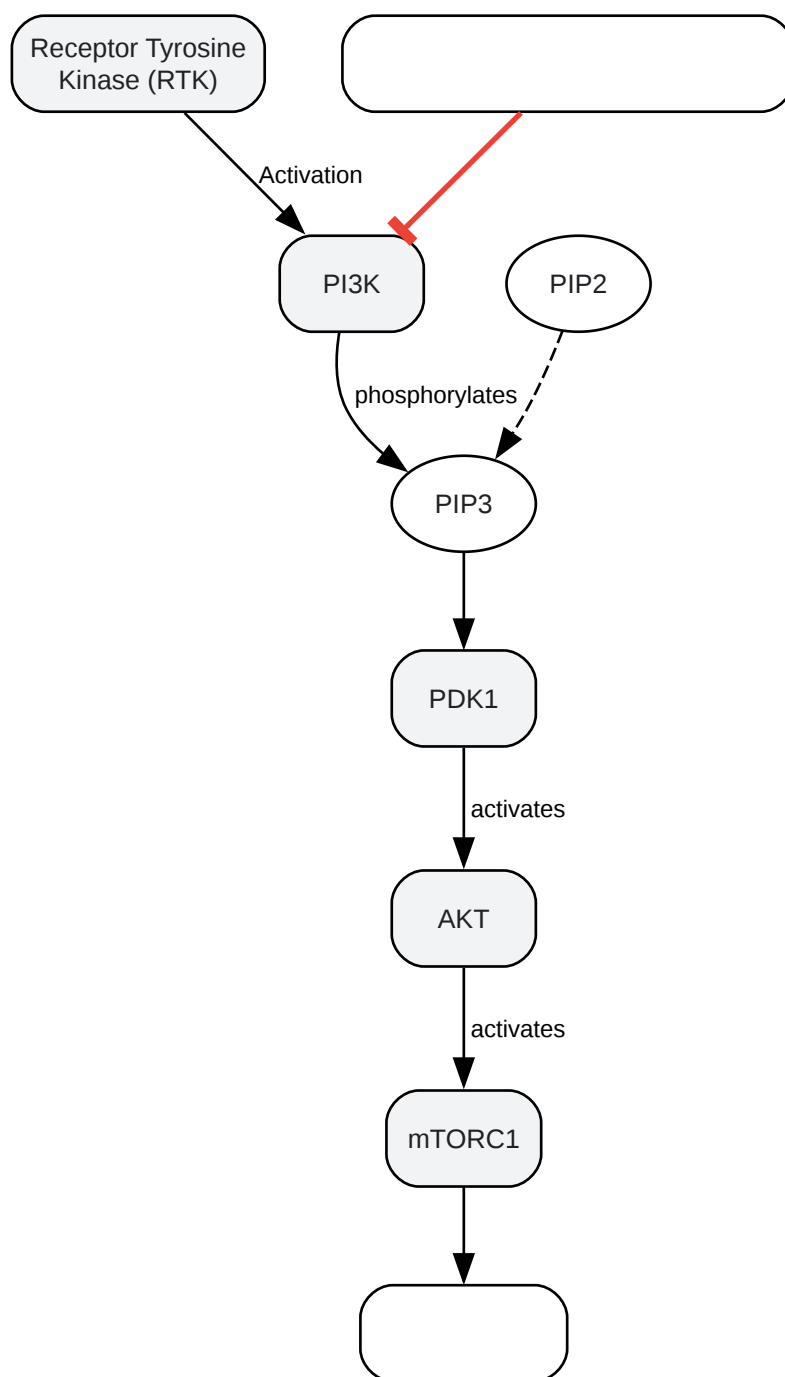
The chemical scaffold of **6-(1H-Imidazol-1-yl)nicotinaldehyde** is a key component in various biologically active molecules. Derivatives of imidazo[1,2-a]pyridines, which can be synthesized from this aldehyde, have shown significant potential in cancer therapy.[3][4] Specifically, they have been investigated as inhibitors of key signaling proteins.

Targeting Cancer Signaling Pathways

Research on related compounds suggests that the imidazo[1,2-a]pyridine core, accessible from **6-(1H-Imidazol-1-yl)nicotinaldehyde**, is a valuable pharmacophore for developing inhibitors of protein kinases.[3][5] One of the most critical pathways in cancer progression is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.

Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have been synthesized and evaluated as potent PI3K α inhibitors.[3] These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines.[3] The aldehyde group of **6-(1H-Imidazol-1-yl)nicotinaldehyde** provides a synthetic handle to build the quinazoline ring system and other complex heterocyclic structures.

The diagram below illustrates the potential point of intervention for inhibitors derived from this compound within the PI3K/AKT signaling pathway.



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Diagram 2: PI3K/AKT Signaling Pathway Inhibition

Furthermore, other research has pointed to the dual targeting of Aurora kinase and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) by derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one as a strategy for developing anticancer agents.[5] This highlights the versatility of the core structure in generating inhibitors for multiple cancer-related targets.

Conclusion

6-(1H-Imidazol-1-yl)nicotinaldehyde is a valuable and commercially available building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its primary utility lies in its role as a precursor to imidazo[1,2-a]pyridine derivatives that have been shown to inhibit critical cancer-related signaling pathways, such as the PI3K/AKT pathway. Researchers in medicinal chemistry and oncology may find this compound to be an important starting material for the development of novel therapeutic agents.

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